molecular formula C18H24N4S B14351274 N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide CAS No. 90504-22-6

N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide

Cat. No.: B14351274
CAS No.: 90504-22-6
M. Wt: 328.5 g/mol
InChI Key: YINIEYCTRUUCMZ-UHFFFAOYSA-N
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Description

N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide is a complex organic compound that features a quinoline moiety linked to an azepane ring through a carbothiohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide typically involves the reaction of quinoline derivatives with azepane and carbothiohydrazide under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the Skraup synthesis is a common method used to prepare quinoline derivatives, which can then be further reacted with azepane and carbothiohydrazide to form the desired compound .

Industrial Production Methods

Industrial production of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide is unique due to its specific combination of a quinoline moiety and an azepane ring linked through a carbothiohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90504-22-6

Molecular Formula

C18H24N4S

Molecular Weight

328.5 g/mol

IUPAC Name

N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide

InChI

InChI=1S/C18H24N4S/c1-14(16-11-10-15-8-4-5-9-17(15)19-16)20-21-18(23)22-12-6-2-3-7-13-22/h4-5,8-11,14,20H,2-3,6-7,12-13H2,1H3,(H,21,23)

InChI Key

YINIEYCTRUUCMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N3CCCCCC3

Origin of Product

United States

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